Oxazolo[4,5-C]pyridine
Overview
Description
Oxazolo[4,5-c]pyridine is a heterocyclic compound with the molecular formula C6H4N2O . It has a molecular weight of 120.11 . The compound is solid at room temperature .
Synthesis Analysis
The synthesis of this compound derivatives has been achieved through various methods. One such method involves a palladium-catalyzed direct C–H bond functionalization methodology . Another approach involves a mild, one-pot, phenylboronic acid-NaCN catalyzed reaction .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H4N2O/c1-2-7-3-5-6(1)9-4-8-5/h1-4H . This indicates the connectivity and hydrogen count of its atoms.Chemical Reactions Analysis
The excited-state intramolecular charge transfer of this compound derivatives has been investigated using time-dependent density functional theory . The vertical excitation energies and the electronic structures were explored .Physical and Chemical Properties Analysis
This compound has a boiling point of 219.6±13.0C at 760 mmHg and a melting point of 58-60C . It is stored in a sealed, dry environment at room temperature .Scientific Research Applications
Synthesis and Chemical Properties :
- Monier et al. (2020) highlighted recent advances in the chemistry of heterocycles, including oxazolo[4,5-b]pyridine, discussing their synthesis and the reactivity of their substituents (Monier, Abdel-Latif, El‐Mekabaty, & Elattar, 2020).
- Zhuravlev (2006) demonstrated a mild, direct Pd-catalyzed arylation of oxazolo[4,5-b]pyridine, providing insight into the facile deprotonation of this compound under certain conditions (Zhuravlev, 2006).
- Öǧretir, Açıkkalp, & Güray (2001) investigated the acidity constants and thermodynamic properties of some oxazolo[4,5-b]pyridin derivatives using semiempirical quantum chemical calculations (Öǧretir, Açıkkalp, & Güray, 2001).
Potential Biological Applications :
- Kokkiligadda et al. (2020) synthesized oxazolo[4,5-b]pyridine derivatives and tested them for anticancer activity against various human cancer cell lines, finding promising anticancer agents (Kokkiligadda, Musunuri, Maiti, Rao, & Sridhar, 2020).
- Celik, Erol, & Kuyucuklu (2021) studied the antimicrobial activities of oxazolo[4,5-b]pyridine derivatives, showing significant activities against various bacteria strains (Celik, Erol, & Kuyucuklu, 2021).
- Sireesha et al. (2021) synthesized oxazolo[4,5-b]pyridine-based triazoles, demonstrating their potential as anticancer agents and efficient inhibitors in molecular docking studies (Sireesha, Tej, Poojith, Sreenivasulu, Musuluri, & Subbarao, 2021).
Mechanism of Action
Target of Action
Oxazolo[4,5-C]pyridine is a heterocyclic compound that has been studied for its diverse biological activities Related oxazole derivatives have been found to interact with various targets, including enzymes, receptors, and proteins involved in critical biological processes .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in cellular processesFor instance, some oxazole derivatives have been found to inhibit enzymes, modulate receptor activity, or interfere with protein function .
Biochemical Pathways
This compound and its derivatives can affect various biochemical pathways. For example, oxazole derivatives have been found to have antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities, suggesting that they may interact with a wide range of biochemical pathways . .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of biological activities associated with oxazole derivatives . These effects could include changes in enzyme activity, modulation of receptor signaling, alterations in protein function, and impacts on cell growth and survival.
Safety and Hazards
Future Directions
The future directions of Oxazolo[4,5-c]pyridine research could involve the development of novel antibiotic/drug design . The selective C–H construction and functionalization procedures preserve the chlorine atom on the pyridine moiety, offering a late-stage substitution site to progress drug design .
Biochemical Analysis
Biochemical Properties
Oxazolo[4,5-C]pyridine has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to exhibit fluorescence properties, suggesting that it may interact with biomolecules in a way that alters their electronic structure
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been studied. For example, it has been found to exhibit anti-breast cancer activity, suggesting that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular processes influenced by this compound are still being explored.
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It has been suggested that this compound may have long-term effects on cellular function observed in in vitro or in vivo studies
Metabolic Pathways
It has been suggested that this compound may perturb ceramide metabolism, indicating that it may interact with enzymes or cofactors involved in this pathway .
Properties
IUPAC Name |
[1,3]oxazolo[4,5-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O/c1-2-7-3-5-6(1)9-4-8-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATXVRSLQDRAHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1OC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30562782 | |
Record name | [1,3]Oxazolo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30562782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
273-56-3 | |
Record name | [1,3]Oxazolo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30562782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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